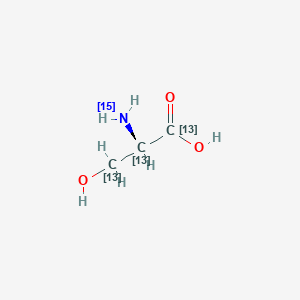

L-Serine-13C3,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7NO3 |

|---|---|

Molecular Weight |

109.064 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-hydroxy(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |

InChI Key |

MTCFGRXMJLQNBG-UVYXLFMMSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)[15NH2])O |

Canonical SMILES |

C(C(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to L-Serine-13C3,15N: Sourcing and Application in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Serine-13C3,15N, a stable isotope-labeled amino acid critical for cutting-edge research in metabolomics, proteomics, and drug development. This document details reputable suppliers, purchasing options, and in-depth experimental protocols for its primary applications: as a tracer in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

Sourcing and Procurement of this compound

The selection of a reliable supplier for isotopically labeled compounds is paramount to ensure the accuracy and reproducibility of experimental results. Key considerations include isotopic enrichment, chemical purity, availability of batch-specific certificates of analysis, and, of course, cost-effectiveness. Below is a comparative summary of prominent suppliers for this compound.

Table 1: Supplier and Purchasing Options for this compound

| Supplier | Catalog Number | Isotopic Enrichment | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 608130 | 98 atom % 13C, 98 atom % 15N | ≥95% (CP) | 100 mg, 250 mg |

| Cambridge Isotope Laboratories, Inc. | CNLM-474-H | 99% 13C, 99% 15N | ≥98% | 100 mg, 250 mg, 500 mg |

| MedChemExpress | HY-112348S | Not explicitly stated, labeled as this compound | Not explicitly stated | 1 mg, 5 mg, 10 mg |

| Santa Cruz Biotechnology | sc-220038 | Not explicitly stated | Not explicitly stated | 10 mg, 25 mg |

| Toronto Research Chemicals | S270997 | Not explicitly stated | Not explicitly stated | 2.5 mg, 10 mg, 25 mg |

Note: Pricing is subject to change and may vary based on institutional agreements and promotions. It is recommended to obtain a direct quote from the suppliers.

The Central Role of L-Serine in Metabolism

L-Serine is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes. It serves as a central node in metabolism, connecting glycolysis to the synthesis of proteins, nucleotides, and lipids. One of its most critical functions is its role as the primary source of one-carbon units for the folate and methionine cycles, which are essential for DNA synthesis, methylation, and redox homeostasis.

The serine biosynthesis pathway begins with the glycolytic intermediate 3-phosphoglycerate. Through a series of enzymatic reactions, L-serine is produced and can then be converted to glycine, donating a one-carbon unit to tetrahydrofolate (THF). This process is fundamental to cellular proliferation and is often upregulated in cancer cells.

Experimental Protocols

Metabolic Flux Analysis using this compound

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[1] By introducing a labeled substrate like this compound, researchers can trace the path of the carbon and nitrogen atoms through various metabolic pathways.

Objective: To determine the contribution of serine to downstream metabolic pathways in cultured mammalian cells.

Materials:

-

This compound

-

Cell culture medium deficient in serine and glycine

-

Dialyzed fetal bovine serum (FBS)

-

Cultured mammalian cells of interest

-

6-well cell culture plates

-

Quenching solution: 60% methanol in water, pre-chilled to -20°C

-

Extraction solvent: 80% methanol in water, pre-chilled to -20°C

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Cell Culture and Labeling:

-

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.

-

Culture cells in their standard growth medium until they reach the desired confluency.

-

Prepare the labeling medium by supplementing serine and glycine-free medium with a known concentration of this compound and unlabeled glycine. The concentration of this compound should mimic the physiological concentration of serine for the cell type.

-

Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells and incubate for a duration sufficient to reach isotopic steady-state. This time should be determined empirically but is typically between 6 and 24 hours.

-

-

Metabolite Quenching and Extraction:

-

To rapidly halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold quenching solution to each well.

-

Incubate the plates on a rocking platform at 4°C for 5 minutes.

-

Scrape the cells into the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at 1,000 x g for 3 minutes at 4°C.

-

Aspirate the supernatant and add 500 µL of ice-cold extraction solvent to the cell pellet.

-

Vortex vigorously for 1 minute and then incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites and transfer it to a new microcentrifuge tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis and Data Interpretation:

-

Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or an appropriate mobile phase.

-

Analyze the samples using a high-resolution LC-MS system capable of distinguishing between the different isotopologues of downstream metabolites (e.g., glycine, purines).

-

The mass shift of +4 amu (from three 13C and one 15N) will be observed in metabolites directly synthesized from the labeled serine.

-

Analyze the mass isotopomer distributions of key metabolites to determine the fractional contribution of serine to their synthesis.

-

Utilize metabolic flux analysis software to model the data and calculate the reaction rates.

-

This compound as an Internal Standard for Amino Acid Quantification

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry.[2] this compound serves as an ideal internal standard for the quantification of endogenous L-serine in biological samples as it co-elutes with the analyte and corrects for variations in sample preparation and matrix effects.[3]

Objective: To accurately quantify the concentration of L-serine in a biological matrix (e.g., plasma, cell lysate).

Materials:

-

This compound

-

Unlabeled L-Serine standard

-

Biological matrix (e.g., plasma, cell lysate)

-

Protein precipitation solvent: Acetonitrile with 0.1% formic acid

-

LC-MS system (triple quadrupole or high-resolution MS)

Protocol:

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of unlabeled L-Serine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water).

-

Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in the same solvent.

-

Create a series of calibration standards by serially diluting the unlabeled L-Serine stock solution into the biological matrix to achieve a range of concentrations that covers the expected analyte concentration.

-

Prepare an internal standard working solution by diluting the this compound stock solution to a fixed concentration (e.g., 1 µg/mL).

-

-

Sample Preparation:

-

To a known volume of your biological sample, calibration standards, and quality control samples (e.g., 50 µL), add a fixed volume of the internal standard working solution (e.g., 10 µL).

-

Vortex briefly to mix.

-

Add a sufficient volume of the protein precipitation solvent (e.g., 200 µL of cold acetonitrile with 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

-

-

LC-MS/MS Analysis and Quantification:

-

Develop a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer or a parallel reaction monitoring (PRM) method on a high-resolution mass spectrometer. The transitions for unlabeled L-serine and this compound will need to be optimized.

-

Inject the prepared samples onto the LC-MS system.

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled L-Serine standards. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

Determine the concentration of L-serine in your unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

L-Serine-13C3,15N in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone of quantitative proteomics, enabling the accurate comparison of protein abundance between different cell populations. While arginine and lysine are the most commonly used amino acids in SILAC experiments, the use of isotopically labeled L-serine, specifically L-Serine-13C3,15N, offers unique advantages for tracing metabolic pathways and understanding cellular processes where serine metabolism is central. This technical guide provides a comprehensive overview of the applications of this compound in proteomics, complete with experimental considerations, data analysis principles, and visualizations of relevant biological pathways and workflows.

L-Serine is a non-essential amino acid that plays a critical role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the generation of other amino acids like glycine and cysteine. It is a key entry point into one-carbon metabolism, a network of reactions vital for methylation and the synthesis of various biomolecules. By using L-Serine labeled with three 13C atoms and one 15N atom, researchers can precisely track the fate of serine's carbon and nitrogen atoms as they are incorporated into proteins and other metabolites. This allows for the quantitative analysis of protein expression, the elucidation of metabolic fluxes, and the investigation of signaling pathways that are intricately linked to serine metabolism.

Core Applications in Proteomics

The primary applications of this compound in proteomics include:

-

Quantitative Proteomics: Similar to traditional SILAC, this compound is used to metabolically label proteins in one cell population (the "heavy" sample), which is then compared to an unlabeled or "light" population. The mass shift introduced by the heavy isotopes allows for the relative quantification of thousands of proteins in a single mass spectrometry experiment.

-

Metabolic Flux Analysis: As a key metabolic hub, serine is involved in numerous biosynthetic pathways. This compound serves as a tracer to follow the flow of carbon and nitrogen through these pathways, providing insights into the regulation of one-carbon metabolism, glycolysis, and other interconnected networks.

-

Studying Post-Translational Modifications (PTMs): Serine is one of the most frequently phosphorylated amino acids. While direct labeling of the phosphate group is not achieved with this compound, this compound can be used in quantitative proteomics studies to assess how the abundance of phosphoproteins changes in response to various stimuli, providing indirect information about phosphorylation dynamics.

-

Protein Turnover Studies: By introducing the labeled serine at a specific time point (a technique known as pulsed SILAC or pSILAC), researchers can measure the rates of protein synthesis and degradation, providing a dynamic view of the proteome.[1]

Experimental Protocols

While a specific, universally adopted protocol for this compound SILAC is not as widespread as those for arginine and lysine, the general principles of SILAC apply. Here, we outline a generalized experimental workflow, highlighting key considerations when using labeled serine.

SILAC Labeling with this compound

This protocol is adapted from standard SILAC procedures.[2][3]

1. Cell Culture and Labeling:

-

Cell Line Selection: Choose a cell line that is auxotrophic for serine or can be adapted to grow in serine-depleted media. If the cell line can synthesize serine, high concentrations of labeled serine in the media can help to outcompete endogenous synthesis.

-

Media Preparation: Prepare SILAC-compatible cell culture medium that lacks unlabeled L-serine. For the "heavy" medium, supplement with this compound. For the "light" medium, supplement with an identical concentration of unlabeled L-serine. The use of dialyzed fetal bovine serum is crucial to avoid the introduction of unlabeled amino acids.

-

Adaptation Phase: Culture the cells for at least five to six cell divisions in their respective "heavy" and "light" media to ensure near-complete incorporation of the labeled or unlabeled serine into the proteome.

-

Metabolic Conversion: A critical consideration when using labeled serine is its potential metabolic conversion to glycine by the enzyme serine hydroxymethyltransferase (SHMT). This can lead to the incorporation of labeled glycine into proteins, which can complicate data analysis. It is advisable to also supplement the media with a high concentration of unlabeled glycine to minimize the conversion of labeled serine to labeled glycine.

2. Sample Preparation for Mass Spectrometry:

-

Cell Lysis: After the experimental treatment, harvest the "light" and "heavy" cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Reduce and alkylate the cysteine residues in the mixed protein sample. Digest the proteins into peptides using a protease such as trypsin.

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction method to remove contaminants that can interfere with mass spectrometry analysis.

3. Mass Spectrometry and Data Analysis:

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the heavy isotopes.

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The software will calculate heavy-to-light (H/L) ratios for each identified protein.

-

Addressing Metabolic Conversion: During data analysis, it is important to account for the potential conversion of labeled serine to labeled glycine. This can be done by searching for the expected mass shifts of both labeled serine and labeled glycine in the data.

Data Presentation

The quantitative data from a SILAC experiment using this compound is typically presented in a table that includes the identified proteins, their accession numbers, the number of peptides used for quantification, and the calculated heavy-to-light (H/L) ratios.

Table 1: Mass Shift Introduced by this compound

| Isotope | Number of Heavy Atoms | Total Mass Shift (Da) |

| 13C | 3 | +3.0099 |

| 15N | 1 | +0.9970 |

| Total | 4 | +4.0069 |

Table 2: Example of Quantitative Proteomics Data

Note: The following table is a representative example of how quantitative data would be presented. The protein names and ratios are for illustrative purposes and are not from a specific experiment using this compound, as such a comprehensive public dataset was not available at the time of this writing. The structure is based on data from 15N metabolic labeling experiments.[4]

| Protein Accession | Protein Name | Number of Peptides | H/L Ratio |

| P04049 | Phosphoglycerate dehydrogenase | 15 | 2.5 |

| P30304 | Serine hydroxymethyltransferase, mitochondrial | 12 | 1.8 |

| P13686 | Phosphoserine aminotransferase | 10 | 2.1 |

| Q02248 | Phosphoserine phosphatase | 8 | 1.5 |

| P62258 | Eukaryotic translation initiation factor 4E | 9 | 0.8 |

| P60709 | 40S ribosomal protein S6 | 11 | 0.9 |

Mandatory Visualizations

Signaling Pathway Diagram

L-Serine metabolism is intricately linked to the mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex is activated by amino acids, including serine, and in turn promotes protein synthesis and other anabolic processes. This compound can be used to trace the flux of serine into pathways that are regulated by mTOR, providing insights into how metabolic status influences cell growth decisions.

Caption: mTOR signaling pathway and its link to L-Serine metabolism.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a quantitative proteomics experiment using this compound for metabolic labeling.

Caption: General experimental workflow for SILAC using this compound.

Logical Relationship Diagram

One-carbon metabolism is a critical network of pathways that relies on serine as a primary carbon donor. This compound is an invaluable tool for tracing the flow of these one-carbon units.

References

- 1. Complete Native Stable Isotope Labeling by Amino Acids of Saccharomyces cerevisiae for Global Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-carbon Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

Metabolic Flux Analysis Using Stable Isotopes: A Technical Guide for Researchers and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions, known as fluxes, within a biological system. Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA offers dynamic information about how cells utilize nutrients to generate energy and biomass. This capability is particularly valuable in biomedical research and drug development for understanding the metabolic reprogramming that occurs in diseases like cancer and for identifying novel therapeutic targets.

The fundamental principle of MFA is the law of mass balance, which states that in a steady-state system, the rate at which a metabolite is produced must equal its rate of consumption. However, stoichiometric balancing alone is often insufficient to resolve fluxes in complex, interconnected metabolic pathways. To overcome this limitation, MFA commonly employs stable isotope tracers, most notably carbon-13 (¹³C), to track the journey of atoms through the metabolic network.

The Role of Stable Isotopes in MFA

Stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, resulting in a higher atomic mass. In MFA, a substrate labeled with a stable isotope, such as ¹³C-glucose, is introduced into a cell culture. As the cells metabolize the labeled substrate, the heavy isotope is incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolites, researchers can deduce the relative contributions of different metabolic pathways to the production of those metabolites. This information is then used in computational models to calculate the intracellular fluxes that best explain the observed labeling patterns.

The most commonly used stable isotope in MFA is ¹³C due to the central role of carbon in metabolism. However, other stable isotopes like nitrogen-15 (¹⁵N) and deuterium (²H) can also be used to trace the flow of nitrogen and hydrogen atoms, respectively.

Experimental Workflow for ¹³C-MFA

A typical ¹³C-MFA experiment involves several key steps, from experimental design to data analysis. Careful execution of each step is crucial for obtaining high-quality, interpretable data.

The general workflow for a ¹³C-MFA experiment can be visualized as a sequential process.

L-Serine-13C3,15N as a Tracer for Sphingolipid Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of L-Serine-13C3,15N as a stable isotope tracer to quantitatively analyze the de novo sphingolipid biosynthesis pathway. This powerful technique allows for the precise measurement of metabolic flux, offering critical insights into the dynamics of sphingolipid metabolism in various physiological and pathological contexts. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this methodology in their studies.

Introduction to Sphingolipid Metabolism and Isotopic Tracing

Sphingolipids are a class of lipids that are integral to the structure and function of eukaryotic cell membranes. Beyond their structural role, they are critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, making L-serine a direct precursor and an ideal candidate for isotopic labeling studies.[1][2]

By introducing L-Serine labeled with stable isotopes (13C and 15N), researchers can trace the incorporation of these heavy atoms into downstream sphingolipid species.[1][3] This allows for the differentiation between pre-existing lipid pools and newly synthesized molecules. The subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the precise quantification of the rate of synthesis and turnover of various sphingolipids, providing a dynamic view of the pathway's activity.[4]

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids is a conserved pathway that occurs in the endoplasmic reticulum (ER) and the Golgi apparatus. The key steps are outlined in the diagram below.

Experimental Workflow for this compound Tracing

A typical workflow for tracing sphingolipid biosynthesis using this compound in cultured mammalian cells is depicted below.

Detailed Experimental Protocols

The following protocols are generalized from methods described in the literature and should be optimized for specific cell types and experimental conditions.

Metabolic Labeling of Mammalian Cells

-

Cell Culture: Plate mammalian cells in appropriate growth medium and culture until they reach the desired confluency (typically 70-80%).

-

Labeling Medium Preparation: Prepare fresh growth medium, replacing the standard L-serine with this compound. The final concentration of the tracer will need to be optimized, but a starting point is the physiological concentration of serine in the medium.

-

Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.

-

Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the flux of the tracer through the pathway.

Lipid Extraction from Cultured Cells

This protocol is a modified Bligh-Dyer extraction method.

-

Cell Harvesting: After the desired labeling time, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

-

Cell Lysis and Internal Standard Spiking: Add 1 mL of ice-cold methanol to each plate and scrape the cells. Transfer the cell suspension to a glass tube. At this stage, a mixture of appropriate stable isotope-labeled sphingolipid internal standards should be added to each sample for normalization and absolute quantification.

-

Extraction: Add 2 mL of chloroform to each tube and vortex thoroughly for 1 minute.

-

Phase Separation: Add 1.8 mL of water to each tube and vortex again for 1 minute. Centrifuge the samples at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC-MS mobile phase.

LC-MS/MS Analysis of Labeled Sphingolipids

The following are general parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for sphingolipid analysis.

| Parameter | Description |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

LC Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step. The exact gradient profile needs to be optimized for the specific sphingolipid classes of interest.

Data Presentation: Quantitative Analysis

The incorporation of this compound into sphingolipids results in a mass shift of +4 Da (due to the three 13C atoms and one 15N atom). This allows for the specific detection of newly synthesized sphingolipids using MRM on a triple quadrupole mass spectrometer.

Theoretical MRM Transitions for Labeled Sphingolipids

The following table provides theoretical MRM transitions for some key sphingolipids labeled with this compound. The precursor ion ([M+H]+) will have a mass increase of 4 Da compared to the unlabeled species. The product ion will depend on the fragmentation pattern; for many sphingolipids, a common fragment is the sphingoid base backbone, which will also show the +4 Da shift. These transitions should be empirically optimized on the specific instrument being used.

| Sphingolipid | Unlabeled Precursor Ion (m/z) | Labeled Precursor Ion (m/z) | Unlabeled Product Ion (m/z) | Labeled Product Ion (m/z) |

| Dihydrosphingosine (d18:0) | 302.3 | 306.3 | 284.3 | 288.3 |

| Sphingosine (d18:1) | 300.3 | 304.3 | 282.3 | 286.3 |

| Dihydroceramide (d18:0/C16:0) | 540.5 | 544.5 | 284.3 | 288.3 |

| Ceramide (d18:1/C16:0) | 538.5 | 542.5 | 282.3 | 286.3 |

| Ceramide (d18:1/C24:0) | 648.6 | 652.6 | 282.3 | 286.3 |

| Ceramide (d18:1/C24:1) | 646.6 | 650.6 | 282.3 | 286.3 |

| Sphingomyelin (d18:1/C16:0) | 703.6 | 707.6 | 184.1 | 184.1 |

| Glucosylceramide (d18:1/C16:0) | 700.6 | 704.6 | 538.5 | 542.5 |

Note: For sphingomyelin, a common product ion is the phosphocholine headgroup (m/z 184.1), which does not contain the isotopic label. For glucosylceramides, a common fragmentation is the loss of the glucose moiety.

Representative Time-Course Data of this compound Incorporation

The following table illustrates the expected pattern of isotopic enrichment in various sphingolipid species over a 24-hour time course. The values represent the percentage of the labeled species relative to the total pool (labeled + unlabeled) of that lipid.

| Time (hours) | Dihydrosphingosine (%) | Dihydroceramide (%) | Ceramide (%) | Sphingomyelin (%) |

| 0 | 0 | 0 | 0 | 0 |

| 2 | 15 | 8 | 5 | 2 |

| 4 | 28 | 18 | 12 | 6 |

| 8 | 45 | 35 | 25 | 15 |

| 12 | 60 | 50 | 40 | 28 |

| 24 | 75 | 68 | 60 | 45 |

This data is illustrative and the actual rates of incorporation will vary depending on the cell type, growth conditions, and the specific sphingolipid species being analyzed.

Conclusion

The use of this compound as a tracer provides a powerful and precise method for investigating the dynamics of de novo sphingolipid biosynthesis. By following the detailed protocols outlined in this guide and optimizing them for specific experimental systems, researchers can gain valuable insights into the regulation of this critical metabolic pathway. This approach has significant potential for identifying novel drug targets and understanding the role of sphingolipid metabolism in health and disease.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Natural Abundance of ¹³C and ¹⁵N Isotopes in Amino Acids for Researchers and Drug Development Professionals

An In-depth Technical Guide

The natural abundance of stable isotopes, particularly carbon-13 (¹³C) and nitrogen-15 (¹⁵N), within amino acids offers a powerful tool for a wide range of scientific disciplines, from metabolic research and ecology to drug development. The subtle variations in these isotopic signatures can reveal intricate details about metabolic pathways, nutrient sources, and the physiological state of an organism. This guide provides a comprehensive overview of the natural abundance of ¹³C and ¹⁵N in amino acids, detailed experimental protocols for their measurement, and the underlying biochemical principles that govern their distribution.

Core Concepts: Isotopes and Natural Abundance

Isotopes are variants of a particular chemical element which differ in neutron number. While the number of protons defines an element, the number of neutrons can vary, leading to different atomic masses. Stable isotopes, unlike their radioactive counterparts, do not decay over time.

The natural abundance of an isotope refers to its relative prevalence in nature. For carbon, approximately 98.9% is ¹²C, while about 1.1% is the heavier ¹³C isotope.[] Similarly, the vast majority of nitrogen is ¹⁴N, with only about 0.37% being ¹⁵N.[] These low natural abundances of the heavier isotopes provide a baseline against which isotopic enrichment or depletion in biological samples can be measured.

Isotopic composition is typically expressed in "delta" (δ) notation in parts per thousand (‰) relative to an international standard. For carbon, the standard is Vienna Pee Dee Belemnite (VPDB), and for nitrogen, it is atmospheric air (Air). The delta value is calculated as follows:

δ (‰) = [(R_sample / R_standard) - 1] * 1000

Where R is the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N).

Isotopic Fractionation in Amino Acid Metabolism

The δ¹³C and δ¹⁵N values of amino acids are not uniform. Metabolic processes, particularly enzymatic reactions, can lead to isotopic fractionation, where one isotope is favored over another. This results in the products and reactants of a reaction having different isotopic compositions.

Key metabolic processes that influence the isotopic composition of amino acids include:

-

Transamination: The transfer of an amino group from an amino acid to an α-keto acid. This is a central reaction in amino acid metabolism and is known to cause significant ¹⁵N fractionation.[2][3][4]

-

Deamination: The removal of an amino group from an amino acid, often releasing ammonia. This process also contributes to ¹⁵N enrichment in the remaining amino acid pool.

-

Biosynthesis: The synthesis of non-essential amino acids from precursors derived from central metabolic pathways like the citric acid cycle. The carbon skeleton of these amino acids will reflect the δ¹³C value of their precursors, modified by fractionation during the biosynthetic steps.

These fractionation events lead to distinct isotopic signatures for different amino acids. For instance, "source" amino acids like phenylalanine show little change in their δ¹⁵N values from the diet, while "trophic" amino acids like glutamic acid become progressively enriched in ¹⁵N with each trophic level.

Data Presentation: Natural Abundance of ¹³C and ¹⁵N in Proteinogenic Amino Acids

The following tables summarize representative δ¹³C and δ¹⁵N values for the 20 proteinogenic amino acids. It is important to note that these values can vary depending on the organism, tissue type, and dietary sources. The data presented here are compiled from various studies and serve as a general reference.

Table 1: Representative Natural Abundance of ¹³C (δ¹³C) in Proteinogenic Amino Acids

| Amino Acid | Three-Letter Code | δ¹³C (‰ vs. VPDB) - Representative Mean (± SD) |

| Alanine | Ala | -15.0 ± 2.0 |

| Arginine | Arg | -20.0 ± 3.0 |

| Asparagine | Asn | -18.0 ± 2.5 |

| Aspartic Acid | Asp | -17.5 ± 2.5 |

| Cysteine | Cys | -25.0 ± 4.0 |

| Glutamic Acid | Glu | -22.0 ± 3.0 |

| Glutamine | Gln | -21.5 ± 3.0 |

| Glycine | Gly | -28.0 ± 5.0 |

| Histidine | His | -19.0 ± 3.0 |

| Isoleucine | Ile | -26.0 ± 3.5 |

| Leucine | Leu | -27.0 ± 3.5 |

| Lysine | Lys | -23.0 ± 3.0 |

| Methionine | Met | -29.0 ± 4.0 |

| Phenylalanine | Phe | -24.0 ± 3.0 |

| Proline | Pro | -19.0 ± 2.5 |

| Serine | Ser | -21.0 ± 3.0 |

| Threonine | Thr | -16.0 ± 2.5 |

| Tryptophan | Trp | -25.0 ± 3.5 |

| Tyrosine | Tyr | -23.5 ± 3.0 |

| Valine | Val | -25.5 ± 3.5 |

Note: These are generalized values. Actual values can vary significantly based on the biological sample.

Table 2: Representative Natural Abundance of ¹⁵N (δ¹⁵N) in Proteinogenic Amino Acids

| Amino Acid | Three-Letter Code | δ¹⁵N (‰ vs. Air) - Representative Mean (± SD) |

| Alanine | Ala | 5.0 ± 2.0 |

| Arginine | Arg | 3.0 ± 2.0 |

| Asparagine | Asn | 4.0 ± 2.0 |

| Aspartic Acid | Asp | 6.0 ± 2.5 |

| Cysteine | Cys | 2.0 ± 2.0 |

| Glutamic Acid | Glu | 8.0 ± 3.0 |

| Glutamine | Gln | 7.5 ± 3.0 |

| Glycine | Gly | 2.5 ± 2.5 |

| Histidine | His | 3.5 ± 2.0 |

| Isoleucine | Ile | 4.5 ± 2.0 |

| Leucine | Leu | 4.0 ± 2.0 |

| Lysine | Lys | 2.0 ± 1.5 |

| Methionine | Met | 1.5 ± 1.5 |

| Phenylalanine | Phe | 1.0 ± 1.5 |

| Proline | Pro | 6.5 ± 2.5 |

| Serine | Ser | 5.5 ± 2.0 |

| Threonine | Thr | 3.0 ± 2.0 |

| Tryptophan | Trp | 2.5 ± 2.0 |

| Tyrosine | Tyr | 4.0 ± 2.0 |

| Valine | Val | 5.0 ± 2.0 |

Note: These are generalized values. "Source" amino acids (e.g., Phe, Lys, Met) tend to have lower δ¹⁵N values, while "trophic" amino acids (e.g., Glu, Asp, Pro) have higher values that increase with trophic level.

Experimental Protocols

The analysis of the natural abundance of ¹³C and ¹⁵N in amino acids requires specialized analytical techniques. The two most common methods are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS).

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This is a well-established technique for the high-precision analysis of stable isotopes in individual amino acids.

1. Sample Preparation and Hydrolysis:

-

Protein samples are first hydrolyzed to release individual amino acids. A common method is acid hydrolysis using 6 M HCl at 110°C for 24 hours in an oxygen-free environment.

-

After hydrolysis, the sample is dried to remove the acid.

2. Amino Acid Derivatization:

-

Amino acids are not volatile enough for direct analysis by GC. Therefore, they must be chemically modified (derivatized) to increase their volatility.

-

A common derivatization method is the formation of N-acetyl methyl esters (N-AcMe). This involves a two-step reaction: esterification of the carboxyl group with methanol, followed by acetylation of the amino group with acetic anhydride.

3. GC Separation:

-

The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

4. Combustion and Reduction:

-

As the separated amino acids elute from the GC column, they are passed through a combustion reactor (typically a ceramic tube containing copper oxide) at a high temperature (around 950-1000°C). This converts the organic compounds into CO₂ and N₂ gas.

-

For ¹⁵N analysis, the gas stream is then passed through a reduction reactor (containing copper) to convert nitrogen oxides (NOx) to N₂.

5. Isotope Ratio Mass Spectrometry (IRMS):

-

The resulting CO₂ and N₂ gases are introduced into the ion source of an isotope ratio mass spectrometer.

-

The gases are ionized, and the ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio.

-

The detector measures the ion currents for the different isotopes (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂ and ¹⁴N¹⁴N, ¹⁴N¹⁵N), allowing for the precise determination of the isotopic ratios.

6. Calibration and Data Analysis:

-

The measured isotopic ratios are calibrated against certified reference materials with known isotopic compositions.

-

The final δ¹³C and δ¹⁵N values are reported relative to the international standards (VPDB and Air).

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)

LC-IRMS offers the advantage of analyzing underivatized amino acids, which simplifies sample preparation and avoids potential isotopic fractionation during derivatization.

1. Sample Preparation and Hydrolysis:

-

Similar to GC-C-IRMS, protein samples are first hydrolyzed to release the amino acids.

2. LC Separation:

-

The amino acid hydrolysate is injected into a high-performance liquid chromatograph (HPLC).

-

The amino acids are separated on a suitable LC column, often using a reversed-phase or ion-exchange mechanism.

3. Oxidation:

-

The eluent from the LC column, containing the separated amino acids, is mixed with an oxidizing reagent (e.g., sodium persulfate) and passed through a heated reactor.

-

This process converts the organic carbon of each amino acid into CO₂.

4. Isotope Ratio Mass Spectrometry (IRMS):

-

The CO₂ is then transferred to the IRMS for isotopic analysis, similar to the process in GC-C-IRMS.

5. Calibration and Data Analysis:

-

Calibration is performed using amino acid standards of known isotopic composition that are analyzed under the same conditions as the samples.

Mandatory Visualizations

Amino Acid Metabolism and Isotopic Fractionation

The following diagram illustrates the central role of the citric acid cycle in providing precursors for the biosynthesis of several non-essential amino acids. This process is a key driver of the δ¹³C values of these amino acids.

Experimental Workflow for GC-C-IRMS Analysis

The following diagram outlines the key steps in the experimental workflow for analyzing the natural abundance of ¹³C and ¹⁵N in amino acids using GC-C-IRMS.

Applications in Research and Drug Development

The analysis of natural ¹³C and ¹⁵N abundance in amino acids has numerous applications:

-

Metabolic Research: Tracing the flow of carbon and nitrogen through metabolic pathways to understand nutrient utilization and flux.

-

Ecology and Food Web Analysis: Determining the trophic position of organisms and identifying their dietary sources.

-

Paleodietary Studies: Reconstructing the diets of ancient organisms from the isotopic composition of fossilized remains.

-

Drug Development: Assessing the metabolic fate of drug candidates and understanding their impact on cellular metabolism. By monitoring changes in the isotopic composition of amino acids, researchers can gain insights into the on-target and off-target effects of a drug.

-

Clinical Diagnostics: Investigating metabolic disorders that may alter amino acid metabolism and, consequently, their isotopic signatures.

References

Data Presentation: Certificate of Analysis

An In-Depth Technical Guide to L-Serine-¹³C₃,¹⁵N

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and quality control workflow for L-Serine-¹³C₃,¹⁵N. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical parameters that define the quality and suitability of this stable isotope-labeled compound for use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.[][2][3]

The following table summarizes the typical quantitative data and specifications for L-Serine-¹³C₃,¹⁵N, compiled from leading suppliers. These values represent the quality benchmarks for the product.

| Parameter | Specification |

| Chemical Formula | HO¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H[4] |

| Molecular Weight | 109.06 g/mol [4] |

| Isotopic Purity (¹³C) | ≥ 98-99 atom % |

| Isotopic Purity (¹⁵N) | ≥ 98-99 atom % |

| Chemical Purity | ≥ 95-98% |

| Appearance | White to off-white solid |

| Melting Point | Approx. 222 °C (decomposes) |

| Optical Rotation ([α]25/D) | +14.6° (c = 2 in 1 M HCl) |

| Mass Shift | M+4 |

| CAS Number | 202407-34-9 |

Experimental Protocols

Rigorous analytical testing ensures the identity, purity, and isotopic enrichment of L-Serine-¹³C₃,¹⁵N. The following are detailed methodologies for key qualifying experiments.

Isotopic Purity and Mass Verification by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the correct mass shift due to isotopic labeling and for quantifying the level of enrichment.

-

Objective: To verify the molecular weight of L-Serine-¹³C₃,¹⁵N and determine the isotopic enrichment of ¹³C and ¹⁵N.

-

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) analyzer is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

-

Methodology:

-

The prepared sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺.

-

A full scan mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

-

The resulting spectrum is analyzed to identify the peak corresponding to the labeled L-Serine (expected m/z around 110.07) and any peak corresponding to the unlabeled analogue (expected m/z around 106.04).

-

The isotopic distribution is examined to confirm the incorporation of three ¹³C atoms and one ¹⁵N atom.

-

The atom percent enrichment is calculated by comparing the peak intensities of the labeled species to the unlabeled species.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure and the specific positions of the isotopic labels.

-

Objective: To confirm the chemical structure of L-Serine and verify the positions of the ¹³C and ¹⁵N labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O).

-

Methodology:

-

¹H NMR: A standard proton NMR spectrum is acquired. While the basic structure is confirmed, the key information comes from the coupling between ¹H and the labeled nuclei.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Three distinct signals corresponding to the three carbon atoms are expected, confirming the full labeling.

-

¹⁵N NMR: A ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is often performed. This 2D experiment shows a correlation peak between the nitrogen atom and the protons attached to it, confirming the ¹⁵N label on the amine group.

-

Analysis: The chemical shifts and coupling constants in all spectra are analyzed to ensure they are consistent with the structure of L-Serine and the specific isotopic labeling pattern.

-

Chemical and Enantiomeric Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity (presence of other compounds) and the enantiomeric purity (presence of D-Serine).

-

Objective: To quantify the chemical purity of the L-Serine sample and determine the percentage of the L-enantiomer.

-

Instrumentation: An HPLC system equipped with a UV or fluorescence detector.

-

Methodology for Chemical Purity (Reversed-Phase HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile is employed.

-

Detection: As serine lacks a strong chromophore, pre-column derivatization with a UV-active agent like o-phthaldialdehyde (OPA) may be required for sensitive UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer can be used.

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of L-Serine by the total area of all peaks.

-

-

Methodology for Enantiomeric Purity (Chiral HPLC):

-

Derivatization: The sample is derivatized with a chiral reagent (e.g., Marfey's reagent or OPA with a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.

-

Column: A standard C18 column is used to separate the resulting diastereomers.

-

Detection: A fluorescence or UV detector is used, depending on the derivatizing agent.

-

Analysis: The chromatogram is analyzed to separate the peaks corresponding to the L-Serine and D-Serine derivatives. The enantiomeric excess is calculated from the respective peak areas.

-

Mandatory Visualizations

The following diagrams illustrate the quality control workflow and the labeled chemical structure of L-Serine-¹³C₃,¹⁵N.

References

Methodological & Application

Application Notes and Protocols for L-Serine-13C3,15N in SILAC Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell growth and proliferation. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions.

While L-arginine and L-lysine are the most commonly used amino acids in SILAC experiments, the use of other labeled amino acids, such as L-Serine-13C3,15N , offers unique advantages for specific research applications. Serine is a central metabolite involved in numerous cellular processes, including glycolysis, one-carbon metabolism, and the synthesis of other amino acids, nucleotides, and lipids. Furthermore, as a key site for phosphorylation, one of the most critical post-translational modifications (PTMs), this compound is an invaluable tool for studying signaling pathways and their dysregulation in disease states.

These application notes provide detailed protocols and guidelines for utilizing this compound in SILAC experiments to investigate cellular signaling, particularly phosphorylation events, and to monitor metabolic flux.

Key Applications

-

Quantitative Analysis of Protein Phosphorylation: Labeled serine allows for the precise quantification of changes in serine phosphorylation levels on proteins, providing insights into the activation state of signaling pathways in response to drug treatment or other stimuli. This is particularly relevant in cancer research and the development of kinase inhibitors.

-

Elucidation of Drug Mechanism of Action: By tracking changes in the proteome and phosphoproteome, L-Serine SILAC can help identify the molecular targets of a drug and elucidate its downstream effects on cellular signaling networks.

-

Metabolic Flux Analysis: As a key node in cellular metabolism, tracing the incorporation of labeled serine into other metabolites can provide a dynamic view of metabolic pathways and how they are altered in disease or by therapeutic intervention.

-

Off-Target Drug Effect Discovery: SILAC-based proteomics can reveal unintended changes in protein expression or phosphorylation, helping to identify potential off-target effects of drug candidates early in the development process.

Quantitative Data Summary

The recommended concentration for this compound in SILAC media is based on the standard concentration of L-Serine in commonly used mammalian cell culture media.

| Media Component | Standard Concentration (mg/L) | Recommended SILAC Concentration (mg/L) | Molar Concentration (mM) |

| L-Serine | 26.25 (in DMEM/F-12)[1][2][3] | 26.25 | ~0.25 |

| This compound | N/A | 26.25 | ~0.24 |

Note: The slight difference in molar concentration for the heavy serine is due to its higher molecular weight. It is recommended to use the same mass concentration as the light amino acid to maintain consistent nutrient levels.

Experimental Protocols

Protocol 1: SILAC Labeling of Mammalian Cells with this compound

This protocol outlines the steps for metabolically labeling cells with heavy serine for quantitative proteomics analysis.

Materials:

-

Mammalian cell line of interest

-

SILAC-grade DMEM or other serine-free basal medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Glutamine or stable glutamine supplement

-

Penicillin-Streptomycin (optional)

-

"Light" L-Serine (unlabeled)

-

"Heavy" This compound

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Media Preparation:

-

Prepare "Light" SILAC medium by supplementing the serine-free basal medium with dFBS, L-glutamine, antibiotics (optional), and the standard concentration of "light" L-Serine (26.25 mg/L).

-

Prepare "Heavy" SILAC medium by supplementing the serine-free basal medium with dFBS, L-glutamine, antibiotics (optional), and the same concentration of "heavy" This compound (26.25 mg/L).

-

Filter-sterilize both media using a 0.22 µm filter.

-

-

Cell Adaptation and Labeling:

-

Culture the cells in the "Light" SILAC medium for at least two passages to ensure they are well-adapted to the custom medium.

-

For the "Heavy" labeled condition, culture the cells in the "Heavy" SILAC medium.

-

To achieve near-complete incorporation (>95%) of the heavy amino acid, cells must be cultured for at least five to six cell doublings in the "Heavy" medium.[4]

-

Monitor cell morphology and doubling time to ensure that the heavy amino acid does not adversely affect cell health.

-

-

Experimental Treatment:

-

Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

-

-

Cell Harvesting and Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates from both the "light" and "heavy" populations.

-

-

Sample Mixing and Preparation for Mass Spectrometry:

-

Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).

-

Proceed with standard proteomics sample preparation protocols, which may include protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

-

Protocol 2: Enrichment of Serine-Phosphorylated Peptides

For studies focused on phosphorylation, an enrichment step is necessary due to the low stoichiometry of this modification.

Materials:

-

SILAC-labeled and digested peptide mixture from Protocol 1

-

Phosphopeptide enrichment kit or reagents (e.g., Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC))

-

LC-MS/MS system

Procedure:

-

Phosphopeptide Enrichment:

-

Following tryptic digestion, enrich for phosphopeptides from the mixed sample using either TiO2 or IMAC-based methods according to the manufacturer's instructions. These methods selectively capture negatively charged phosphopeptides.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptide fraction by high-resolution LC-MS/MS. The mass spectrometer will detect pairs of peptides (light and heavy) that differ by the mass of the incorporated stable isotopes in serine.

-

-

Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the light and heavy forms. This ratio directly reflects the change in phosphorylation at that specific serine site between the two experimental conditions.

-

Visualizations

Caption: Workflow for a SILAC experiment using this compound.

Caption: Using L-Serine SILAC to quantify phosphorylation in a signaling pathway.

References

- 1. DMEM/nutrient Mixture F-12 Formulation [sigmaaldrich.com]

- 2. 11320 - DMEM/F-12 | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. DMEM/F-12 Recipe | AAT Bioquest [aatbio.com]

- 4. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

Application Note: Quantitative Analysis of L-Serine-13C3,15N in Biological Samples using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Serine is a non-essential amino acid that serves as a crucial building block for proteins and a precursor for numerous metabolic pathways, including the synthesis of other amino acids, lipids, and nucleotides.[1] Stable isotope-labeled L-Serine, such as L-Serine-13C3,15N, is an invaluable tool in metabolic research and clinical studies. It is commonly used as an internal standard for accurate quantification of endogenous L-Serine levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This application note provides a detailed protocol for the detection and quantification of this compound in biological matrices, offering high sensitivity and specificity.

Principle

This method utilizes a stable isotope dilution LC-MS/MS approach.[4] this compound serves as an ideal internal standard as it co-elutes with the unlabeled L-Serine and exhibits identical ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z). This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the LC-MS/MS method for the analysis of L-Serine. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (µmol/L) | r² | Limit of Detection (LOD) (µmol/L) | Limit of Quantification (LOQ) (µmol/L) |

| L-Serine | 1 - 500 | >0.990 | 0.1 | 0.5 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (µmol/L) | Accuracy (%) | Precision (%RSD) |

| L-Serine | 10 | 98.5 | 4.2 |

| 100 | 101.2 | 3.1 | |

| 400 | 99.8 | 2.5 |

Table 3: Recovery

| Analyte | Matrix | Extraction Recovery (%) |

| L-Serine | Plasma | 92.8 |

| Cell Lysate | 95.1 |

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma, serum, and cell lysate samples.

Materials:

-

Biological sample (e.g., 50 µL of plasma)

-

Internal Standard Spiking Solution (this compound in a suitable solvent)

-

30% Sulfosalicylic acid (SSA) solution

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 4,200 x g

Procedure:

-

Pipette 50 µL of the biological sample into a microcentrifuge tube.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add 5 µL of 30% SSA solution to precipitate proteins.[5]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 4,200 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the clear supernatant.

-

The supernatant is ready for LC-MS/MS analysis. For some applications, a dilution step with the initial mobile phase may be necessary.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Recommended Condition |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Raptor Polar X) or a C18 column. |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of L-Serine from other amino acids (e.g., a gradient from high organic to high aqueous). A typical run time is 10-15 minutes. |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 35 - 40 °C |

| Injection Volume | 2 - 10 µL |

MS/MS Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | L-Serine: 106.1 -> 60.1; this compound: 109.1 -> 63.0 |

| Collision Energy | Optimized for the specific instrument to achieve maximum signal intensity for the product ions. |

| Dwell Time | 50 - 100 ms |

Visualizations

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of L-Serine.

L-Serine Metabolic Pathways

Caption: Key metabolic pathways involving L-Serine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Serine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-474-H-0.1 [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

Application Notes and Protocols for GC-MS Analysis of L-Serine-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor for other amino acids such as glycine and cysteine. Its involvement extends to the one-carbon metabolic pathway, which is crucial for methylation reactions and the synthesis of purines and thymidylate. The use of stable isotope-labeled L-Serine, such as L-Serine-¹³C₃,¹⁵N, in conjunction with gas chromatography-mass spectrometry (GC-MS), provides a powerful tool for tracing its metabolic fate and quantifying its flux through various biochemical pathways. This document provides detailed application notes and experimental protocols for the GC-MS analysis of L-Serine-¹³C₃,¹⁵N.

Core Applications

-

Metabolic Flux Analysis: Tracing the incorporation of ¹³C and ¹⁵N from L-Serine into downstream metabolites to elucidate pathway activity and regulation.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of L-Serine and its derivatives.

-

Disease Biomarker Discovery: Investigating alterations in L-Serine metabolism associated with various pathological conditions.

-

Drug Development: Assessing the impact of therapeutic agents on L-Serine metabolic pathways.

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accurate and reproducible results. The following protocols are provided for cultured cells and plasma samples.

1.1. Extraction of Amino Acids from Cultured Cells

-

Cell Culture and Labeling: Culture cells to the desired confluency. For labeling studies, replace the standard medium with a medium containing a known concentration of L-Serine-¹³C₃,¹⁵N and culture for a predetermined period.

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate). Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the amino acid fraction, to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C until derivatization.

1.2. Extraction of Amino Acids from Plasma

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 30 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

Derivatization of L-Serine

For GC-MS analysis, the polar and non-volatile amino acids must be derivatized to increase their volatility. A common and robust method is silylation to form N-tert-butyldimethylsilyl (t-BDMS) derivatives.

-

Reagent Preparation: Prepare a derivatization solution of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in pyridine.

-

Derivatization Reaction: To the dried amino acid extract, add 50 µL of the MTBSTFA reagent and 50 µL of acetonitrile.

-

Incubation: Cap the vials tightly and heat at 70°C for 30 minutes.

-

Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of t-BDMS-derivatized amino acids. These may need to be optimized for your specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Split Ratio | 10:1 |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) for L-Serine and L-Serine-¹³C₃,¹⁵N

For quantitative analysis, monitor the following characteristic ions for the t-BDMS derivative of serine:

| Compound | Fragment Ion (m/z) | Description |

| Unlabeled L-Serine (M+0) | 204 | [M-C₄H₉-COOCH₃]⁺ |

| L-Serine-¹³C₃,¹⁵N (M+4) | 208 | [M-C₄H₉-COOCH₃]⁺ with ³¹³C and ¹¹⁵N |

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of L-Serine in Cultured Cells

| Sample ID | Condition | Total L-Serine (nmol/mg protein) | L-Serine-¹³C₃,¹⁵N (nmol/mg protein) | Isotopic Enrichment (%) |

| A1 | Control | 15.2 ± 1.1 | 0.1 ± 0.02 | 0.66 |

| A2 | Treatment X | 8.5 ± 0.7 | 4.2 ± 0.5 | 49.41 |

| B1 | Control | 14.8 ± 1.3 | 0.1 ± 0.03 | 0.68 |

| B2 | Treatment Y | 18.1 ± 1.5 | 9.5 ± 0.9 | 52.49 |

Isotopic Enrichment (%) = [L-Serine-¹³C₃,¹⁵N] / ([Unlabeled L-Serine] + [L-Serine-¹³C₃,¹⁵N]) * 100

Table 2: Quantification of L-Serine in Plasma Samples

| Sample ID | Time Point (hours) | L-Serine Concentration (µM) | L-Serine-¹³C₃,¹⁵N Concentration (µM) |

| P-01 | 0 | 110.5 ± 8.2 | 0.0 |

| P-02 | 1 | 105.3 ± 7.5 | 5.8 ± 0.6 |

| P-03 | 2 | 98.7 ± 6.9 | 12.4 ± 1.1 |

| P-04 | 4 | 85.1 ± 5.8 | 18.9 ± 1.5 |

Visualizations

L-Serine Metabolism Signaling Pathway

The following diagram illustrates the central role of L-serine in cellular metabolism.

Quantifying L-Serine-13C3,15N Incorporation in Proteins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative analysis of protein synthesis and serine metabolism using stable isotope-labeled L-Serine-13C3,15N. The methodologies described herein are essential for researchers in cancer biology, neurobiology, and drug development who are interested in elucidating the roles of serine in cellular processes.

Introduction

L-serine is a crucial amino acid that serves as a central node in cellular metabolism. Beyond its fundamental role as a building block for proteins, serine is a major source of one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions.[1][2] In certain pathological conditions, such as cancer, cells exhibit an increased demand for serine to support rapid proliferation.[3]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[4][5] By metabolically incorporating "heavy" amino acids containing stable isotopes (e.g., 13C, 15N) into the proteome, researchers can accurately quantify differences in protein abundance and synthesis rates between different cell populations. The use of this compound in SILAC experiments allows for the precise tracking of serine incorporation into newly synthesized proteins and provides insights into the flux of serine through various metabolic pathways.

Key Applications

-

Measuring Protein Synthesis Rates: Quantify the rate of new protein synthesis under different experimental conditions.

-

Tracing Serine Metabolism: Track the fate of serine carbons and nitrogen as they are incorporated into proteins and other biomolecules.

-

Cancer Metabolism Research: Investigate the reliance of cancer cells on exogenous serine and the activity of the serine biosynthesis pathway.

-

Studying Signaling Pathways: Elucidate how signaling pathways, such as the mTOR pathway, regulate serine metabolism and protein synthesis.

-

Drug Discovery and Development: Assess the efficacy of drugs that target amino acid metabolism in cancer and other diseases.

Signaling Pathway: Serine Metabolism and the mTOR Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients (including amino acids), and cellular energy status to control protein synthesis and other anabolic processes. Serine availability is one of the key nutrient inputs that modulate mTORC1 activity. In cancer cells, the mTOR pathway is often hyperactivated, leading to increased demand for nutrients like serine to fuel rapid growth.

References

Application Notes and Protocols for Metabolic Flux Analysis using L-Serine-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as L-Serine-¹³C₃,¹⁵N, researchers can elucidate the contributions of different metabolic pathways to cellular processes. L-Serine is a non-essential amino acid that serves as a central building block for proteins, lipids, and nucleotides, and plays a crucial role in one-carbon metabolism.[1] The use of L-Serine labeled with both ¹³C and ¹⁵N provides a dual-tracer approach, enabling the simultaneous tracking of carbon and nitrogen fate within the cell.[2]

These application notes provide a comprehensive guide to designing and conducting metabolic flux analysis experiments using L-Serine-¹³C₃,¹⁵N, from initial experimental setup to data analysis and interpretation. The protocols are intended for researchers in academia and industry who are investigating cellular metabolism, particularly in the context of disease research and drug development.

Key Applications

-

Cancer Metabolism: Elucidating the role of serine and one-carbon metabolism in tumor growth and proliferation.[3]

-

Neurobiology: Investigating the synthesis and metabolism of neuromodulators and other serine-derived metabolites in the nervous system.

-

Immunometabolism: Understanding how immune cells utilize serine to support their activation and function.

-

Drug Discovery: Assessing the metabolic effects of drug candidates on specific pathways and identifying potential therapeutic targets.

Experimental Design and Workflow

A typical metabolic flux analysis experiment using L-Serine-¹³C₃,¹⁵N involves several key stages, from cell culture and isotope labeling to mass spectrometry analysis and computational modeling.[4]

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cellular metabolites by culturing cells in a medium containing L-Serine-¹³C₃,¹⁵N.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking L-Serine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Serine-¹³C₃,¹⁵N (e.g., from Cambridge Isotope Laboratories or Sigma-Aldrich)

-

Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)

Procedure:

-

Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the experiment.

-

Adaptation to Serine-Free Medium: At least 24 hours prior to the experiment, switch the cells to a custom medium lacking L-Serine but supplemented with dFBS and other necessary amino acids. This step is crucial to ensure that the labeled serine is the primary source.

-

Initiation of Labeling: Replace the serine-free medium with the experimental medium containing L-Serine-¹³C₃,¹⁵N at a physiological concentration (e.g., 0.2-0.4 mM).

-

Time-Course Sampling: Harvest cells at multiple time points (e.g., 0, 2, 6, 12, 24 hours) to determine the kinetics of label incorporation and to verify the attainment of isotopic steady state. For steady-state MFA, a single time point after reaching isotopic equilibrium is sufficient.

Protocol 2: Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites.

Materials:

-

Ice-cold 0.9% NaCl solution

-

-80°C quenching solution (e.g., 80:20 Methanol:Water)

-

Cell scraper

-

Centrifuge

Procedure:

-

Washing: Quickly aspirate the culture medium and wash the cells once with ice-cold 0.9% NaCl to remove extracellular metabolites.

-

Quenching: Immediately add the -80°C quenching solution to the culture dish to arrest all enzymatic activity.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled tube.

-

Extraction: Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to facilitate metabolite extraction.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for subsequent analysis.

Protocol 3: Mass Spectrometry Analysis

Objective: To determine the mass isotopomer distributions (MIDs) of serine-derived metabolites.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a Liquid Chromatography (LC) or Gas Chromatography (GC) system.

Procedure:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. For GC-MS analysis, a derivatization step is required to make the metabolites volatile.

-

Chromatographic Separation: Resuspend the dried extracts in an appropriate solvent and inject them into the LC-MS or GC-MS system. The chromatographic method should be optimized to separate the metabolites of interest.

-

Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection of all mass isotopologues of a given metabolite (e.g., full scan mode).

-

Data Acquisition: Collect the mass spectra for all detected metabolites.

Data Presentation and Analysis

The primary data obtained from the MS analysis are the Mass Isotopomer Distributions (MIDs) for metabolites in pathways downstream of serine. This data is then used to calculate metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites

| Metabolite | Mass Isotopomer | Condition A (Control) | Condition B (Drug-Treated) |

| Glycine | M+0 | 10.5% | 15.2% |

| M+1 | 25.3% | 30.8% | |

| M+2 | 64.2% | 54.0% | |

| Phosphatidylserine | M+0 | 5.1% | 8.9% |

| M+1 | 12.8% | 18.5% | |

| M+2 | 28.4% | 35.1% | |

| M+3 | 53.7% | 37.5% | |

| Cysteine | M+0 | 30.1% | 45.6% |

| M+1 | 45.2% | 38.1% | |

| M+2 | 24.7% | 16.3% |

M+0 represents the unlabeled metabolite, while M+n represents the metabolite with 'n' heavy isotopes from L-Serine-¹³C₃,¹⁵N.

Serine Metabolic Pathways

L-Serine is a precursor for a multitude of essential biomolecules. The dual ¹³C and ¹⁵N labels allow for tracing the carbon backbone and the amino group independently.

Computational Flux Analysis

The measured MIDs, along with other constraints such as nutrient uptake and secretion rates, are used as inputs for computational models to estimate intracellular fluxes.

Logical Flow of Data for Flux Calculation